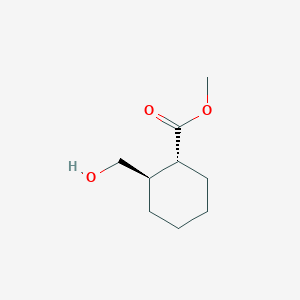
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate
Overview
Description
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and is often used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate typically involves the esterification of trans-2-hydroxymethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield . The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Trans-2-carboxycyclohexane-1-carboxylate.
Reduction: Trans-2-hydroxymethylcyclohexanol.
Substitution: Trans-2-chloromethylcyclohexane-1-carboxylate.
Scientific Research Applications
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with the target molecules . This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cis-2-hydroxymethylcyclohexane-1-carboxylate: The cis isomer of the compound, differing in the spatial arrangement of the hydroxymethyl and carboxylate groups.
Ethyl trans-2-hydroxymethylcyclohexane-1-carboxylate: An ethyl ester analog with similar chemical properties but different reactivity due to the ethyl group.
Methyl trans-2-hydroxycyclohexane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different chemical behavior.
Uniqueness
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity . Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



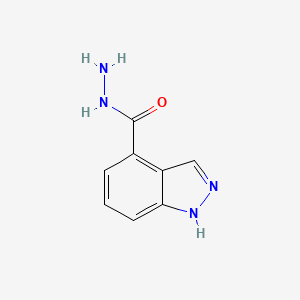
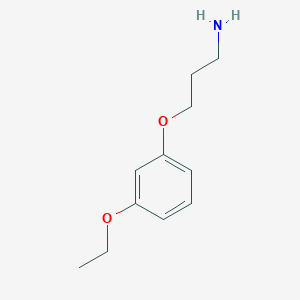
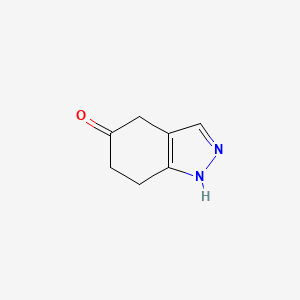
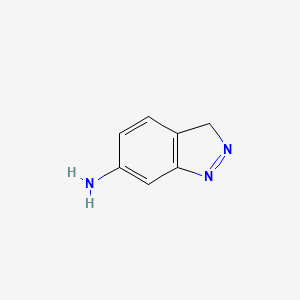
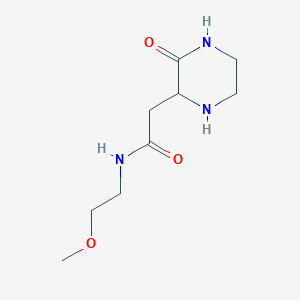

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
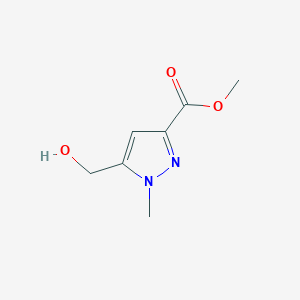


![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
